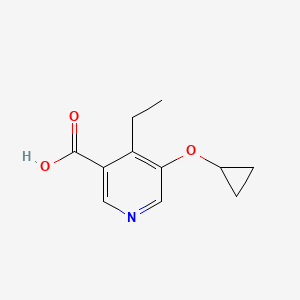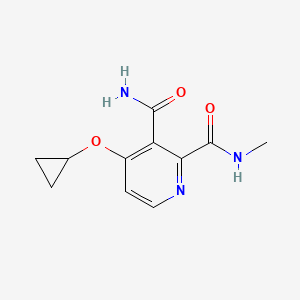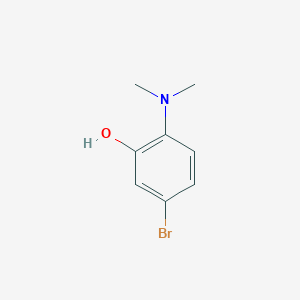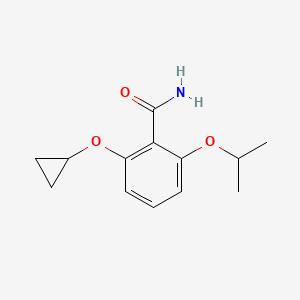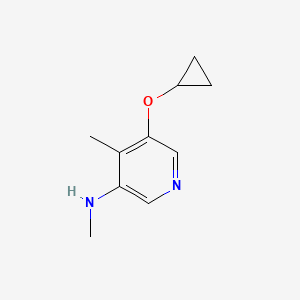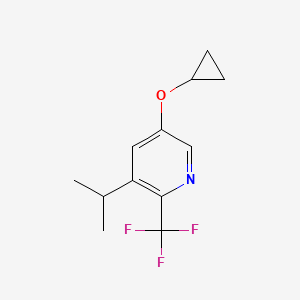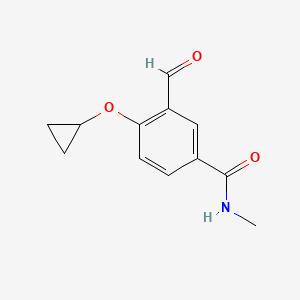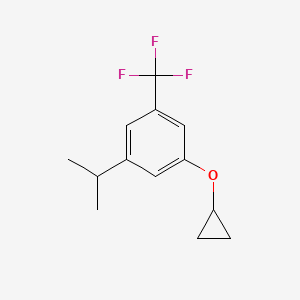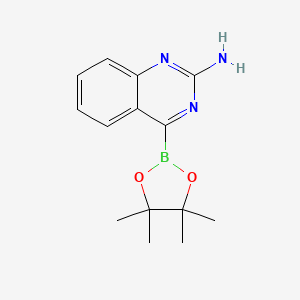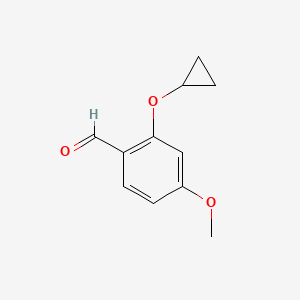
5-Cyclopropoxy-3-isopropoxy-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-3-isopropoxy-2-nitropyridine: is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . This compound belongs to the class of nitropyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-isopropoxy-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water . This method yields 3-nitropyridine, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The scalability of these methods allows for the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 5-Cyclopropoxy-3-isopropoxy-2-nitropyridine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Reduction: The major product of reduction is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-3-isopropoxy-2-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its nitro group can be reduced to form amines, which are common pharmacophores in many therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-3-isopropoxy-2-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form amines, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved vary depending on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison: 5-Cyclopropoxy-3-isopropoxy-2-nitropyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both cyclopropoxy and isopropoxy groups, along with the nitro group, provides distinct chemical properties and reactivity compared to other nitropyridine derivatives. This uniqueness makes it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-nitro-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-10-5-9(17-8-3-4-8)6-12-11(10)13(14)15/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
DFRITTJUWSMSLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(N=CC(=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


